molecular formula C25H20FN3O B4642876 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide

3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide

Cat. No. B4642876
M. Wt: 397.4 g/mol
InChI Key: UYEJEISPCLHROU-WJDWOHSUSA-N
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Description

Research on pyrazole derivatives, including those with fluorophenyl groups, is significant due to their varied biological activities and potential in drug development. While specific data on “3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide” is not readily available, similar compounds have been synthesized and analyzed for their structural and chemical properties.

Synthesis Analysis

Pyrazole derivatives are commonly synthesized via the reaction of corresponding hydrazines and β-diketones or β-ketoesters in the presence of acid or base catalysts. The synthesis process involves careful control of reaction conditions to ensure the formation of the desired pyrazole ring structure (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically confirmed using NMR spectroscopy and X-ray diffraction. These compounds often exhibit planar geometries around the pyrazole core, with various substituents influencing the overall molecular conformation and stability through intramolecular interactions (Zhang et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives engage in a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the nature of their substituents. The presence of a fluorophenyl group can significantly affect the compound’s reactivity by altering its electronic distribution and steric hindrance (Kariuki et al., 2021).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are largely dependent on their molecular structure. For instance, the introduction of fluorophenyl groups tends to increase the compound's stability and modify its solubility in organic solvents (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of electron-withdrawing or electron-donating groups attached to the pyrazole ring. Fluorine atoms, being highly electronegative, can significantly affect these properties by drawing electron density away from the core structure (McLaughlin et al., 2016).

properties

IUPAC Name

(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-18-7-14-22(15-8-18)27-24(30)16-11-20-17-29(23-5-3-2-4-6-23)28-25(20)19-9-12-21(26)13-10-19/h2-17H,1H3,(H,27,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEJEISPCLHROU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide
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3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide
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3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide
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3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide
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3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide
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3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)acrylamide

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